

# Technical Guide: Structural Analysis of 4-(4-Methoxybenzyl)piperidine Hydrochloride[1]

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## Compound of Interest

Compound Name:	4-(4-Methoxybenzyl)piperidine hydrochloride
CAS No.:	37581-27-4
Cat. No.:	B1602459

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## Executive Summary

**4-(4-Methoxybenzyl)piperidine hydrochloride** (CAS: 37581-27-4) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1][2] It serves as a critical pharmacophore in the development of NR2B-selective NMDA receptor antagonists (such as analogs of Ro 25-6981 and Ifenprodil) and various antifungal agents.[1] Structurally, it consists of a piperidine ring substituted at the C4 position with a para-methoxybenzyl group, stabilized as a hydrochloride salt.[2] This guide provides a comprehensive technical analysis of its molecular architecture, spectroscopic characteristics, synthetic pathways, and applications in drug discovery.[3]

## Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8]

The compound is an off-white crystalline solid characterized by a piperidine core acting as a secondary amine, which is protonated in the hydrochloride salt form to enhance water solubility and stability.[1]

**Table 1: Core Chemical Specifications**

Property	Specification
IUPAC Name	4-[(4-Methoxyphenyl)methyl]piperidine hydrochloride
Common Name	4-(4-Methoxybenzyl)piperidine HCl
CAS Number	37581-27-4
Molecular Formula	C
	H
	NO
	HCl
Molecular Weight	241.76 g/mol
Melting Point	172–176 °C
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. <a href="#">[1]</a>
pKa (Calc)	~10.5 (Piperidine NH)
LogP (Calc)	~2.5 (Free base)

## Structural Architecture & Conformation

The molecule can be segmented into three distinct structural domains, each contributing specific steric and electronic properties to ligand-receptor interactions.[\[1\]](#)

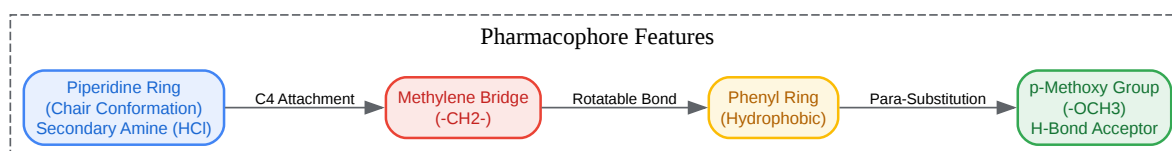
### Domain Analysis[\[1\]](#)

- The Piperidine Head (Cationic Center):
  - In the HCl salt form, the secondary nitrogen is protonated ( ), serving as a hydrogen bond donor and an ionic anchor point.

- Conformation: The piperidine ring predominantly adopts a chair conformation.[1] The bulky 4-methoxybenzyl substituent prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.[1]
- The Methylene Linker:
  - A single carbon bridge connects the piperidine C4 to the aromatic ring.[1] This provides rotational freedom, allowing the aromatic "tail" to orient itself within hydrophobic pockets of target proteins (e.g., the GluN2B subunit allosteric site).
- The Anisole Tail (Hydrophobic/Electronic):
  - The para-methoxy group acts as a weak hydrogen bond acceptor and an electron-donating group (EDG), increasing the electron density of the phenyl ring.[1] This feature is often exploited to optimize stacking interactions.[1]

## Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional domains of the molecule.



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Figure 1: Structural connectivity and pharmacophoric domains of 4-(4-Methoxybenzyl)piperidine HCl.[1][4][5][6]

## Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).<sup>[1]</sup> The following data represents the expected spectral signature for the hydrochloride salt in Deuterated Chloroform (

) or Methanol-

.

### Proton NMR ( <sup>1</sup>H NMR)

Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
9.4 - 9.6	Broad Singlet	2H		Ammonium protons (exchangeable with $D_2O$ ). <sup>[1]</sup>
7.05	Doublet (10 Hz)	2H	Ar-H (meta to OMe)	Part of AA'BB' system of p-disubstituted benzene. <sup>[1]</sup>
6.82	Doublet (10 Hz)	2H	Ar-H (ortho to OMe)	Shielded by electron-donating oxygen. <sup>[1]</sup>
3.78	Singlet	3H		Characteristic methoxy signal. <sup>[1]</sup>
3.3 - 3.4	Multiplet	2H	Pip-H (C2/C6 eq)	Deshielded due to proximity to $D_2O$ .
2.8 - 2.9	Multiplet	2H	Pip-H (C2/C6 ax)	Axial protons typically upfield of equatorial. <sup>[1]</sup>
2.50	Doublet (10 Hz)	2H		Benzylic protons. <sup>[1]</sup>
1.6 - 1.8	Multiplet	3H	Pip-H (C3/C5 eq + C4)	Methine and methylene envelope. <sup>[1]</sup>
1.4 - 1.5	Multiplet	2H	Pip-H (C3/C5 ax)	Ring protons.

## Mass Spectrometry (LC-MS)

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
- Molecular Ion ( ): 206.15 (Calculated for Free Base ).<sup>[1]</sup>
- Fragmentation: Loss of methoxybenzyl group or piperidine ring fragmentation may occur at higher collision energies.<sup>[1]</sup>

## Synthetic Pathways<sup>[1]</sup><sup>[11]</sup>

The synthesis of 4-(4-Methoxybenzyl)piperidine typically follows a Convergent Strategy, coupling the aromatic tail with the heterocyclic core.<sup>[1]</sup> The most robust industrial route involves Friedel-Crafts acylation followed by reduction.<sup>[1]</sup>

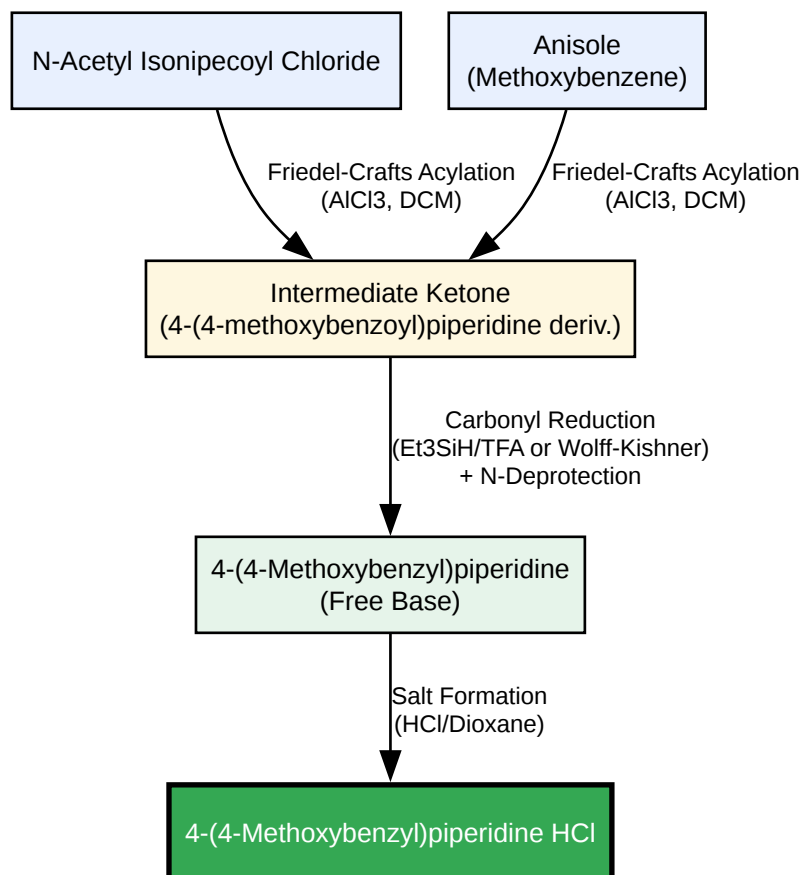
## Primary Synthetic Route (Acylation-Reduction)

This protocol ensures high regioselectivity and yield.<sup>[1]</sup>

- Acylation: Isonipecotic acid chloride (N-protected, e.g., N-acetyl or N-tosyl) reacts with Anisole (methoxybenzene) using as a catalyst.<sup>[1]</sup> The methoxy group directs the acyl group to the para position.<sup>[1]</sup>
- Reduction: The resulting ketone is reduced to a methylene group.<sup>[1]</sup> Methods include:
  - Wolff-Kishner Reduction: Hydrazine/KOH (requires robust conditions).<sup>[1]</sup>
  - Clemmensen Reduction: Zn(Hg)/HCl.<sup>[1]</sup>
  - Catalytic Hydrogenation: , Pd/C (often reduces the ketone to alcohol, requiring further reduction).

- Triethylsilane/TFA: Ionic hydrogenation (mild and selective).[1]
- Deprotection & Salt Formation: The N-protecting group is removed (hydrolysis), and the free base is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.[1]

## Synthesis Workflow Diagram



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Figure 2: Standard synthetic pathway via Friedel-Crafts acylation and reduction.[1][5]

## Applications in Drug Discovery[2][3][4][5][7]

This compound is a "privileged scaffold" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) and Ion Channels.[1]

## NR2B-Selective NMDA Antagonists

The 4-benzylpiperidine moiety is the structural core of Ifenprodil and Ro 25-6981, which are potent antagonists of the GluN2B subunit of the NMDA receptor.

- Mechanism: These antagonists bind to the amino-terminal domain (ATD) of the GluN2B subunit.<sup>[1]</sup>
- Role of the Scaffold: The piperidine nitrogen interacts with an aspartate residue (e.g., Asp82) in the binding pocket, while the benzyl tail extends into a hydrophobic cleft. The para-methoxy group in this specific compound can mimic the phenol of Ifenprodil (as a prodrug or metabolic probe) or probe the steric limit of the pocket.

## Antifungal Research

Derivatives of 4-benzylpiperidine have shown activity in inhibiting ergosterol biosynthesis pathways in *Candida* species, often serving as linkers in complex azole antifungals.<sup>[1]</sup>

## Sigma Receptor Ligands

The 4-benzylpiperidine motif is also highly relevant in the design of Sigma-1 ( ) receptor ligands, investigated for neuroprotective and antipsychotic properties.

## Safety & Handling Protocols

As a research chemical, strict adherence to safety protocols is mandatory.<sup>[1]</sup>

- Hazard Classification: Irritant (Skin/Eye/Respiratory).<sup>[1]</sup>
- Handling:
  - Use in a fume hood to avoid inhalation of dust.<sup>[1]</sup>
  - Wear nitrile gloves and safety goggles.<sup>[1]</sup>
- Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can degrade the crystal lattice or lead to clumping.<sup>[1]</sup>
- Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.<sup>[1]</sup>

## References

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